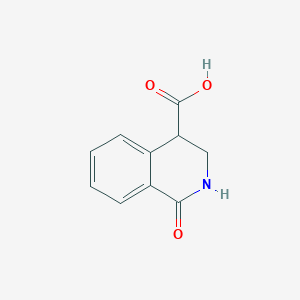

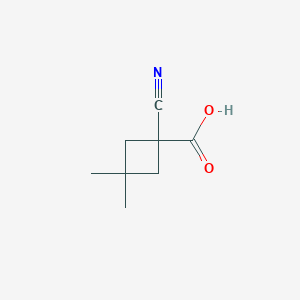

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Overview

Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound with the CAS Number: 101301-17-1. It has a molecular weight of 191.19 . This compound is a derivative of isoquinoline and is used as an intermediate in the synthesis of various pharmaceuticals .

Synthesis Analysis

The compound can be synthesized through a one-pot solution-phase parallel synthesis (SPPS) of a small library of new 1,2,3,4-tetrahydroisoquinoline derivatives . The cycloaddition of homophthalic anhydride with aldimines provides a useful access to the preparation of this class of compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) and the InChI key is NUKMVZOGJJLXBA-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been used in the synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives . It has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids .Scientific Research Applications

Scientific Research Applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Synthesis and Functionalization

Practical Synthesis Approaches

A functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been synthesized in multiple steps, utilizing dimedone and chlorotetrolic ester for the formation of a tetrasubstituted benzene ring. This synthesis method is notable for its efficiency and minimal requirement for purification steps (Quintiliano & Silva, 2012).

Diverse Synthetic Routes and Applications

Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives have been synthesized using [2+2+2]- and [4+2]-cycloaddition reactions. These derivatives have significant implications in medicinal chemistry and the development of biologically active compounds (Kotha & Banerjee, 2007).

Novel Amino Acid Derivatives

Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been developed by extending the aromatic system of Tic in different orientations. This creation of novel amino acid derivatives demonstrates the compound’s versatility in chemical synthesis (Wang & Mosberg, 1995).

Chemical Reactions and Mechanistic Studies

Oxidative Reactions

Tetrahydroisoquinoline-1-carboxylic acids, which share a structural similarity with this compound, undergo oxidative decarboxylation. These reactions yield high yields of 3,4-dihydroisoquinolines, demonstrating the reactivity and potential applications in synthetic chemistry (Coutts et al., 1980).

Solid-State Melt Isomerization

A study on the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives has provided insights into thermal rearrangements. This research is crucial for understanding the thermal stability and reactivity of these compounds (Martínez-Gudiño et al., 2019).

Biologically Active Compounds and Pharmaceutical Applications

Diversity-Oriented Synthesis for Medicinal Chemistry

The Tetrahydroisoquinoline-3-carboxylic acid (Tic) core, structurally related to this compound, is a crucial element in several peptide-based drugs. Various synthetic approaches for constructing Tic derivatives, including traditional and recent methods, highlight the compound's significance in developing new pharmaceuticals (Kotha et al., 2014).

Enzymatic Hydrolysis and Enantiopure Derivatives

Dynamic kinetic enzymatic hydrolysis has been used to synthesize enantiomers of tetrahydroisoquinoline-1-carboxylic acid, showing the compound's potential in producing optically pure pharmaceutical intermediates (Paál et al., 2008).

Mechanism of Action

Target of Action

It is related to inhibitors of the west nile virus (wnv) protease and molecules having selective central nervous system (cns) action .

Mode of Action

It is known that the compound is related to noncompetitive ampar antagonists, which are known to mediate fast glutamatergic synaptic transmission in the mammalian central nervous system .

Biochemical Pathways

It is known that overactivation of ampar plays a pivotal role in epileptogenesis and glutamate-induced neuronal death .

Result of Action

It is known that the compound is related to noncompetitive ampar antagonists, which are known to have anticonvulsant efficacy .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For example, it has been associated with the 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)-propionate receptor (AMPAR), which mediates fast glutamatergic synaptic transmission in the mammalian central nervous system . Overactivation of AMPAR plays a pivotal role in epileptogenesis and glutamate-induced neuronal death .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the inhibition of AMPAR, which could potentially lead to neuroprotective effects against neurological pathologies such as epilepsy, ischemia, Parkinson’s disease, and multiple sclerosis .

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been associated with the noncompetitive antagonism of AMPAR .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid may vary with different dosages in animal models

Metabolic Pathways

It has been suggested that this compound may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that this compound may interact with various transporters or binding proteins .

Subcellular Localization

It has been suggested that this compound may be directed to specific compartments or organelles .

properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKMVZOGJJLXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694555 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101301-17-1 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic approaches to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids?

A: A common synthetic route for these compounds is the Castagnoli–Cushman reaction. This reaction involves the cycloaddition of homophthalic anhydride with various imines, typically generated in situ from aldehydes and amines [, ]. The reaction conditions, such as solvent and temperature, can significantly influence the stereochemistry of the resulting product []. For instance, using molecular iodine as a catalyst under mild conditions has been shown to efficiently yield the cis isomer of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids [].

Q2: What are some promising applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives?

A: Research suggests potential for these compounds as anticonvulsant agents. For example, derivatives like trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735) have demonstrated promising anticonvulsant efficacy []. This activity is attributed to their potential as noncompetitive antagonists of AMPA receptors, which play a critical role in the central nervous system and are implicated in epilepsy [].

Q3: Can 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids be further modified for expanded applications?

A: Yes, these compounds serve as versatile building blocks for diverse polyheterocyclic systems. For instance, 2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, derived from the Castagnoli–Cushman reaction, can be selectively transformed into either substituted dibenzo[c,h][1,6]naphthyridines or indolo[3,2-c]isoquinoline polyheterocycles depending on the reducing agent employed []. This versatility highlights the potential of these compounds for developing novel molecules with a broader range of biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)

![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)

![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)